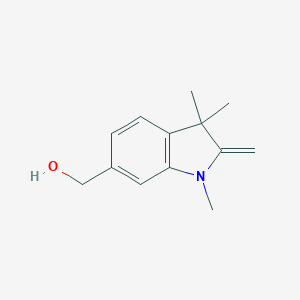

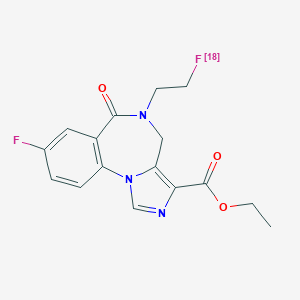

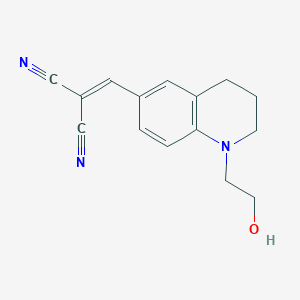

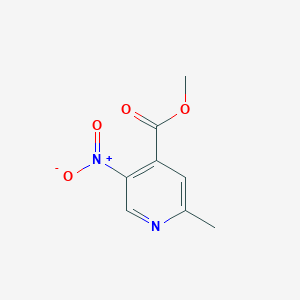

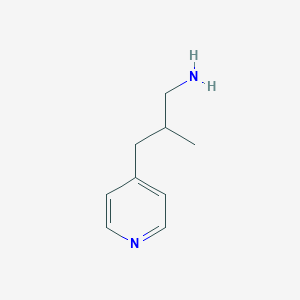

Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-

Descripción general

Descripción

Propanedinitrile derivatives are a class of organic compounds characterized by the presence of a dinitrile group attached to a methylene bridge. These compounds have been the subject of various studies due to their interesting chemical properties and potential pharmacological applications.

Synthesis Analysis

The synthesis of propanedinitrile derivatives can involve multiple steps, including the attachment of various functional groups to the methylene bridge. In one study, a series of substituted thiazolidine-2,4-dione derivatives were synthesized, which included a propanedinitrile moiety with a quinoxalinyl ethoxyphenyl methylene group . This synthesis was part of a pharmacological evaluation, indicating that these derivatives can be designed to exhibit specific biological activities.

Molecular Structure Analysis

The molecular structure of propanedinitrile derivatives is crucial in determining their physical, chemical, and biological properties. Vibrational and NMR spectroscopy, along with computational methods such as semiempirical and ab initio calculations, have been used to investigate the conformations of these molecules . For instance, methoxymethylene-propanedinitrile and 1-methoxyethylidene-propanedinitrile were found to exist in two conformers with a planar C=COC moiety. However, only one conformer was observed in the liquid and solid phases, which was determined to be the anti conformer .

Chemical Reactions Analysis

The reactivity of propanedinitrile derivatives can be influenced by the substituents attached to the methylene bridge. While the specific chemical reactions of the compound "Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)-" are not detailed in the provided papers, the general reactivity can be inferred from the studies on related compounds. The presence of electron-withdrawing groups such as the dinitrile can affect the electrophilic and nucleophilic properties of the molecule, leading to a variety of potential reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of propanedinitrile derivatives are closely related to their molecular structure. The vibrational spectra of methoxymethylene-propanedinitrile and 1-methoxyethylidene-propanedinitrile provided insights into their structural characteristics, with complete assignments made using normal coordinate calculations . These properties are essential for understanding the behavior of these compounds in different phases and can also provide information on their stability, solubility, and interaction with biological targets.

Aplicaciones Científicas De Investigación

Structural and Computational Insights

Propanedinitrile derivatives, specifically those containing quinolinylidene groups, exhibit intriguing structural and computational features. The study by Nesterov et al. (2013) delves into the structural aspects of four highly polar quinolin-2(1H)-ylidene derivatives, including a propanedinitrile derivative. These compounds exhibit strong conjugation between the quinoline fragment and electron-withdrawing substituents, resulting in almost planar molecular structures with significant exocyclic C-C bond elongation indicative of strong conjugation. The solid-state structures reveal strong intramolecular hydrogen bonds, promoting molecular conjugation and flat six-membered ring formation, which could have implications for their reactivity and potential applications in materials science or as intermediates in organic synthesis (Nesterov, Yang, Nesterov, & Richmond, 2013).

Chemical Modifications and Biological Activities

Chemical modification of propanedinitrile derivatives can lead to compounds with enhanced biological properties. Ukrainets et al. (2016) explored the hydrolysis and analgesic activity of certain propanedinitrile derivatives, showing that chemical modifications can promote analgesic properties. This suggests potential applications in developing new analgesic agents, although it's important to note that this study may border on drug use, which is outside the specified scope (Ukrainets, Taran, & Andreeva, 2016).

Corrosion Inhibition Properties

The corrosion inhibition capabilities of propanedinitrile derivatives for steel in acidic environments have been studied, indicating potential applications in material protection. El Faydy et al. (2021) investigated the corrosion inhibition of new bis-quinolin-8-ols derivatives, including propanedinitrile derivatives, on C35E steel in a sulfuric acid medium. These compounds demonstrated high efficiency as corrosion inhibitors, suggesting their application in protecting metal surfaces against corrosion, which is crucial in various industrial processes (El Faydy et al., 2021).

OLED Materials Development

Propanedinitrile derivatives also show promise in the development of organic light-emitting diode (OLED) materials. Percino et al. (2019) synthesized a low molecular weight compound, 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile, from propanedinitrile and investigated its potential as an OLED material. The compound exhibited efficient solid-state emission and electroluminescence properties, making it a candidate for use in OLED devices (Percino, Cerón, Venkatesan, et al., 2019).

Propiedades

IUPAC Name |

2-[[1-(2-hydroxyethyl)-3,4-dihydro-2H-quinolin-6-yl]methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-10-13(11-17)8-12-3-4-15-14(9-12)2-1-5-18(15)6-7-19/h3-4,8-9,19H,1-2,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGUQKVWEEHYKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)C=C(C#N)C#N)N(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10931699 | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propanedinitrile, ((1,2,3,4-tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl)methylene)- | |

CAS RN |

142978-25-4 | |

| Record name | 2-[[1,2,3,4-Tetrahydro-1-(2-hydroxyethyl)-6-quinolinyl]methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142978-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Hydroxyethyl)-6-((2,2-dicyano)vinyl)-2,3,4-trihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142978254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {[1-(2-Hydroxyethyl)-1,2,3,4-tetrahydroquinolin-6-yl]methylidene}propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10931699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

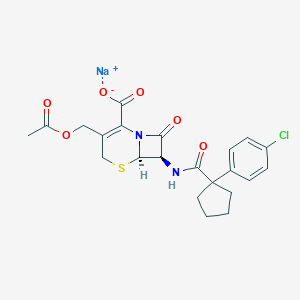

![5-[3-[4-(6,8-Dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl)-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B137287.png)